molecular formula C15H14N2O2 B2433747 N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide CAS No. 2270918-77-7

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide

Cat. No.: B2433747
CAS No.: 2270918-77-7
M. Wt: 254.289
InChI Key: FDQOZZRMVCTUAD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide is an organic compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a methoxyphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide typically involves the condensation of 4-methoxybenzaldehyde with 3-aminopyridine, followed by the addition of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, altering its replication and transcription processes.

    Pathways Involved: The compound can inhibit the angiogenesis pathway by blocking the formation of new blood vessels, which is crucial for tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-3-14(18)17-13-5-4-10-16-15(13)11-6-8-12(19-2)9-7-11/h3-10H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQOZZRMVCTUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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